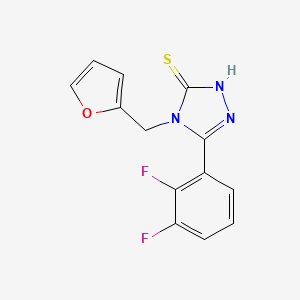
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a pentafluorophenyl group attached to a dihydropyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of pentafluorobenzene with a suitable pyrrole precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from bromopentafluorobenzene, which reacts with a pyrrole derivative to form the desired compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and electronic components
Mecanismo De Acción
The mechanism of action of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor interactions, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, such as peptide synthesis and bioconjugation.
Tetrakis(pentafluorophenyl)borate: Another compound with a pentafluorophenyl group, used in ionic liquids and as a weakly coordinating anion.
Uniqueness
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole is unique due to its combination of a pentafluorophenyl group with a dihydropyrrole ring. This structure imparts distinct chemical properties, such as high reactivity and stability, making it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
918871-88-2 |
|---|---|
Fórmula molecular |
C10H6F5N |
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H6F5N/c11-6-5(4-1-2-16-3-4)7(12)9(14)10(15)8(6)13/h1,16H,2-3H2 |
Clave InChI |
YEPBHESERKIHDN-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
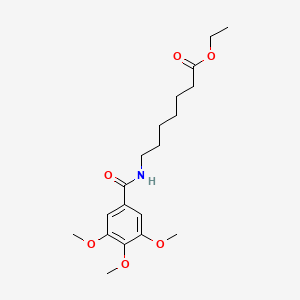
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
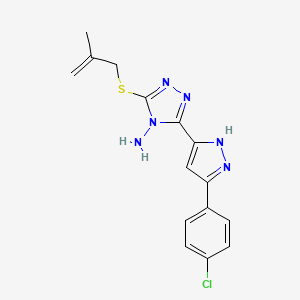

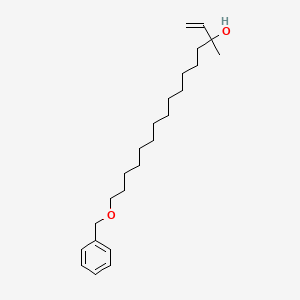
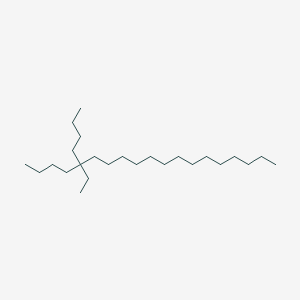
![(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12624953.png)
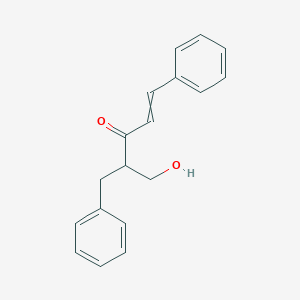
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)
